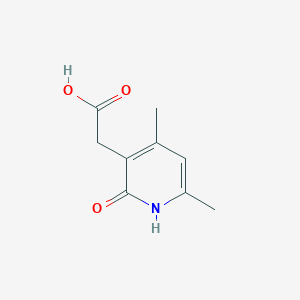

2-(4,6-二甲基-2-氧代-1,2-二氢吡啶-3-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as DMDO-3A, and its chemical structure consists of a pyridine ring with a carboxylic acid group and a methyl group on each side.

科学研究应用

酸的科学研究应用

除草剂毒性和环境影响

对 2,4-二氯苯氧乙酸 (2,4-D) 的研究表明,这种结构不同但功能相关的除草剂在农业和城市活动中被广泛用于害虫控制。研究趋势集中在职业风险、神经毒性、抗性、对除草剂的耐受性以及对非目标物种(特别是水生物种)的影响。这表明人们对了解除草剂的环境和健康影响有更广泛的兴趣,这可能与评估相关化合物的效应有关 (Zuanazzi, Ghisi, & Oliveira, 2020)。

食品和饮料生产中的乙酸

乙酸菌在醋和康普茶、开菲尔等发酵饮料的生产中发挥着至关重要的作用。这篇关于乙酸菌生理学的综述强调了它们在食品和饮料工业中的重要性以及它们在未来生物技术应用中的潜力,包括与食用发酵产品相关的健康益处。此类见解可以外推到了解相关化合物的生物技术潜力 (Lynch, Zannini, Wilkinson, Daenen, & Arendt, 2019)。

过氧乙酸废水消毒

过氧乙酸作为废水出水消毒剂的有效性突出了其广谱抗菌活性。这展示了某些酸在水处理工艺中的环境和实际应用,为相关化学化合物的研究领域提供了建议 (Kitis, 2004)。

工业清洗中的缓蚀剂

在酸性溶液中工业清洗金属时使用有机酸作为缓蚀剂,可以深入了解酸的化学性质及其在保护金属表面的应用。这可以为相关化合物的化学相互作用和保护性用途的研究提供信息 (Goyal 等,2018)。

作用机制

Target of Action

The primary target of 2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This protein plays a crucial role in the replication cycle of the HIV-1 virus, making it a significant target for antiviral therapies .

Mode of Action

The compound exhibits affinity to its target through a process known as molecular docking . This interaction disrupts the normal function of the HIV-1 p7 nucleocapsid protein, thereby inhibiting the replication of the HIV-1 virus .

Biochemical Pathways

It is known that the compound interferes with theHIV-1 replication cycle . By targeting the zinc finger domain of the HIV-1 p7 nucleocapsid protein, the compound disrupts the virus’s ability to replicate, thus inhibiting its proliferation .

Pharmacokinetics

The compound is described as having suitable admet parameters , suggesting it has favorable bioavailability and pharmacokinetic properties.

Result of Action

The primary result of the compound’s action is the inhibition of HIV-1 replication . By disrupting the function of the HIV-1 p7 nucleocapsid protein, the compound prevents the virus from replicating, thereby reducing viral load and potentially slowing the progression of the disease .

属性

IUPAC Name |

2-(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-3-6(2)10-9(13)7(5)4-8(11)12/h3H,4H2,1-2H3,(H,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHCDWGQNIFECG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2767109.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2767119.png)

![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767121.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2767124.png)